3-chloro-N-methyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylthiosemicarbazide with phosphorus oxychloride, followed by chlorination to introduce the chlorine atom at the 3-position of the thiadiazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems with enhanced biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promising antimicrobial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives, including 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine, are used as pesticides and herbicides due to their ability to inhibit the growth of harmful microorganisms and weeds.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties, making it valuable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit the activity of enzymes essential for the survival and proliferation of microorganisms, leading to their death. In cancer cells, it can induce apoptosis by disrupting cellular signaling pathways and causing DNA damage .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: A parent compound with similar structural features but lacking the chlorine and methyl groups.
2-amino-1,3,4-thiadiazole: Contains an amino group at the 2-position, which imparts different chemical and biological properties.
5-methyl-1,3,4-thiadiazole-2-thiol: A thiol derivative with a methyl group at the 5-position, known for its potent antimicrobial activity.
Uniqueness
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity. The chlorine atom increases the compound’s electrophilicity, making it more susceptible to nucleophilic attack, while the methyl group can influence its lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZREDDUMUKMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.